Cas no 2034333-62-3 (2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide)

2-Bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a specialized organic compound featuring a brominated benzamide core linked to a 1,2,4-oxadiazole moiety with a 4,4-difluorocyclohexyl substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the bromo group enhances its utility as an intermediate in cross-coupling reactions, while the difluorocyclohexyl and oxadiazole components contribute to its stability and bioavailability. Its well-defined molecular architecture makes it valuable for structure-activity relationship (SAR) studies and the development of novel bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide structure
2034333-62-3 structure
Product name:2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
CAS No:2034333-62-3
MF:C16H16BrF2N3O2
Molecular Weight:400.217949867249
CID:5334431

2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
    • 2-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
    • 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
    • インチ: 1S/C16H16BrF2N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23)
    • InChIKey: ILAYNRXTOXVYOE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NCC1=NC(C2CCC(CC2)(F)F)=NO1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 445
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 68

2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6559-3591-75mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
75mg
$312.0 2023-09-08
Life Chemicals
F6559-3591-1mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
1mg
$81.0 2023-09-08
Life Chemicals
F6559-3591-5mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
5mg
$103.5 2023-09-08
Life Chemicals
F6559-3591-30mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
30mg
$178.5 2023-09-08
Life Chemicals
F6559-3591-10mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
10mg
$118.5 2023-09-08
Life Chemicals
F6559-3591-25mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
25mg
$163.5 2023-09-08
Life Chemicals
F6559-3591-40mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
40mg
$210.0 2023-09-08
Life Chemicals
F6559-3591-20μmol
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
20μmol
$118.5 2023-09-08
Life Chemicals
F6559-3591-2mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
2mg
$88.5 2023-09-08
Life Chemicals
F6559-3591-50mg
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
2034333-62-3
50mg
$240.0 2023-09-08

2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide 関連文献

2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamideに関する追加情報

Introduction to 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 2034333-62-3 is a highly intriguing molecule known by the systematic name 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. This intricate structure has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential applications in drug discovery. The molecular framework of this compound integrates several key structural motifs that are known to enhance biological activity, making it a promising candidate for further exploration.

The central core of this molecule is the benzamide moiety, which is a well-documented pharmacophore in medicinal chemistry. Benzamides are frequently employed in the development of therapeutic agents due to their ability to interact with biological targets in a highly specific manner. In particular, the bromine substituent at the 2-position of the benzamide ring adds an additional layer of complexity, influencing both the electronic properties and the metabolic stability of the molecule. This substitution pattern is often exploited to enhance binding affinity and selectivity towards biological receptors.

Adjacent to the benzamide core is a 1,2,4-oxadiazole ring, another critical structural element that contributes to the compound's biological activity. The 1,2,4-oxadiazole scaffold is known for its versatility in drug design, often serving as a hinge-binding motif that interacts with specific pockets on target proteins. In this particular compound, the oxadiazole ring is further functionalized with a 4,4-difluorocyclohexyl group at its 3-position. This fluorinated cyclohexyl moiety introduces both steric hindrance and electronic effects that can modulate the compound's interaction with biological targets.

The presence of these distinct structural features makes 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide a fascinating subject for investigation. Recent studies have highlighted the importance of fluorinated aromatic and heterocyclic compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The combination of bromine and fluorine substituents in this molecule suggests potential advantages in terms of bioavailability and target engagement.

In the realm of drug discovery, the development of novel scaffolds that can interact with biological targets in unique ways is crucial for overcoming resistance and improving therapeutic efficacy. The structural complexity of this compound offers several opportunities for further optimization. For instance, computational modeling studies have suggested that modifications to the oxadiazole ring or the brominated benzamide moiety could lead to enhanced binding affinity towards specific protein targets.

One particularly exciting aspect of this compound is its potential application in addressing neurological disorders. Emerging research indicates that molecules containing oxadiazole scaffolds may interact with neurotransmitter receptors in a manner that could ameliorate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. The bromine substituent further enhances this potential by contributing to selective binding interactions within neural pathways.

The 4,4-difluorocyclohexyl group adds another dimension to this compound's biological profile. Fluorinated cyclohexanes are known for their ability to improve lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating this moiety into the molecular framework, researchers aim to enhance the compound's ability to cross biological membranes and resist enzymatic degradation.

Recent advances in synthetic chemistry have also enabled more efficient methods for preparing complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct intricate molecular architectures with high precision and yield. These advancements are particularly relevant for developing libraries of compounds that can be screened for biological activity.

The pharmacological evaluation of 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has already revealed promising results. Initial in vitro studies suggest that this compound exhibits moderate activity towards certain enzymes implicated in cancer progression. The combination of structural features—brominated benzamide, fluorinated cyclohexyl group, and oxadiazole ring—appears to contribute synergistically to its observed bioactivity.

In conclusion, 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide represents a significant advancement in the field of chemical biology. Its unique structural composition and demonstrated biological activity make it a valuable asset for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of therapeutic agents.

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